Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate
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Overview
Description
Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2-chloro-4-nitrophenyl group and an ethyl acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chloro-4-nitrophenyl group: This step involves the nitration and chlorination of a suitable aromatic precursor, followed by coupling with the furan ring.
Esterification: The final step involves the esterification of the furan derivative with ethyl acrylate under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions include various substituted furan derivatives, amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan ring and its substituents can also interact with enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate can be compared with other similar compounds, such as:
Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate: This compound has a similar structure but with a different position of the nitro group.
Methyl 5-(2-chloro-4-nitrophenyl)furan-2-carboxylate: This compound has a carboxylate group instead of an acrylate group.
2-(4-chloro-3-methylphenoxy)-N’-(5-(substituted aryl)-furan-2-yl)methylidene-acetohydrazides: These compounds have different substituents on the furan ring and are used for different applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the nitro and chloro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12ClNO5 |
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Molecular Weight |
321.71 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H12ClNO5/c1-2-21-15(18)8-5-11-4-7-14(22-11)12-6-3-10(17(19)20)9-13(12)16/h3-9H,2H2,1H3/b8-5+ |
InChI Key |
GFZQTVOPIFILOO-VMPITWQZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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